Antimycobacterial Inactivity of C6-Spacer Derivative Contrasted with Active C4-Spacer Analog
In a systematic structure-activity relationship study of N,N'-diarylalkanediamides, Hexanediamide, N,N'-bis(4-methylphenyl)- (C6 alkyl spacer) was directly compared with its butanediamide analog (C4 alkyl spacer). The hexanediamide derivative exhibited no antimycobacterial activity (MIC > 100 μmol/L) against Mycobacterium tuberculosis, Mycobacterium kansasii, Mycobacterium avium, and Mycobacterium fortuitum, whereas the C4-spacer analog N,N'-bis(4-methylphenyl)butanediamide demonstrated measurable inhibition [1].
| Evidence Dimension | Antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC > 100 μmol/L (all four strains) |
| Comparator Or Baseline | N,N'-bis(4-methylphenyl)butanediamide (C4 spacer): M. tuberculosis MIC = 62.5 μmol/L; M. kansasii MIC = 125 μmol/L; M. avium MIC = 250 μmol/L; M. fortuitum MIC = 500 μmol/L |
| Quantified Difference | Activity difference: > 2-fold to > 8-fold depending on strain; target compound is essentially inactive |
| Conditions | Microdilution method in Šula's liquid medium; inoculum 1.0 × 10⁵ CFU/mL; 37°C incubation; reading after 14 days |
Why This Matters
This quantitative inactivity defines the C6-spacer compound as a negative control or selectivity benchmark in antimycobacterial screening, distinct from the active C4-spacer analog.
- [1] Kubicova L, Waisser K, Kunes J, Kralova K, Odlerova Z, Slosarek M, et al. Synthesis of N,N′-diarylalkanediamides and their antimycobacterial and antialgal activity. Molecules. 2000;5(5):714-726. (Table 1, compound entries 2d and 2c). View Source
